sodium;4-(cyclohexylsulfamoyl)benzoate
Overview
Description
NSC 23005 sodium is a chemical compound known for its potent ability to promote the expansion of hematopoietic stem cells. It functions as an inhibitor of the p18INK protein, which plays a crucial role in cell cycle regulation. This compound has shown significant promise in both murine and human models for its effectiveness in expanding hematopoietic stem cells .
Mechanism of Action
Target of Action
NSC23005 Sodium primarily targets a protein known as p18, also known as INK4C . This protein plays a crucial role in the regulation of the cell cycle and is particularly important in the control of hematopoietic stem cells (HSCs) expansion .
Mode of Action
NSC23005 Sodium acts as an inhibitor of the p18 protein . By inhibiting p18, NSC23005 Sodium promotes the expansion of hematopoietic stem cells .
Biochemical Pathways
The inhibition of p18 by NSC23005 Sodium leads to the activation of CDK4/6 . This activation is crucial for the cell cycle progression, and thus, the expansion of hematopoietic stem cells .
Pharmacokinetics
Its solubility in water and dmso suggests that it may have good bioavailability .
Result of Action
The primary result of NSC23005 Sodium’s action is the promotion of hematopoietic stem cells expansion . This effect is achieved without causing significant cytotoxicity or promoting the proliferation of leukemia cells .
Biochemical Analysis
Biochemical Properties
NSC23005 Sodium interacts with the p18 protein, a member of the INK4 family of cyclin-dependent kinase inhibitors . By inhibiting p18, NSC23005 Sodium promotes the division of HSCs . The nature of this interaction is inhibitory, with NSC23005 Sodium preventing the normal function of p18 .
Cellular Effects
NSC23005 Sodium has a profound effect on various types of cells, particularly HSCs . It influences cell function by promoting the division of HSCs, which can impact cell signaling pathways and gene expression . This can lead to changes in cellular metabolism, particularly in the context of cell proliferation .
Molecular Mechanism
The molecular mechanism of NSC23005 Sodium involves the inhibition of the p18 protein . This inhibition leads to the activation of CDK4/6, which promotes the division of HSCs .
Temporal Effects in Laboratory Settings
The effects of NSC23005 Sodium on HSCs are observed over time in laboratory settings
Dosage Effects in Animal Models
The effects of NSC23005 Sodium vary with different dosages in animal models
Metabolic Pathways
It is known to interact with the p18 protein, but the specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are not clearly defined in the literature .
Preparation Methods
The preparation of NSC 23005 sodium involves synthetic routes that typically include the dissolution of the compound in dimethyl sulfoxide (DMSO) to create a mother liquor. For instance, 2 mg of the drug can be dissolved in 50 μL of DMSO to achieve a concentration of 40 mg/mL . The industrial production methods for NSC 23005 sodium are not extensively documented, but the compound is available in various quantities for research purposes .
Chemical Reactions Analysis
NSC 23005 sodium undergoes several types of chemical reactions, including oxidation, reduction, and substitution the major products formed from these reactions are typically related to its role as a p18INK inhibitor, which promotes the expansion of hematopoietic stem cells .
Scientific Research Applications
NSC 23005 sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in promoting the expansion of hematopoietic stem cells, which are essential for the formation of blood cells. This compound has been shown to be effective in both murine and human models, making it a valuable tool for research in stem cell biology and regenerative medicine . Additionally, NSC 23005 sodium does not exhibit significant cytotoxicity towards hematopoietic stem cells or leukemia cells, further highlighting its potential for therapeutic applications .
Comparison with Similar Compounds
NSC 23005 sodium is unique in its potent ability to promote hematopoietic stem cell expansion. Similar compounds include other p18INK inhibitors and cyclin-dependent kinase inhibitors, such as Tacaciclib and Lerociclib . NSC 23005 sodium stands out due to its high efficacy and low cytotoxicity, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
Sodium;4-(cyclohexylsulfamoyl)benzoate, a sulfonamide derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
This compound is characterized by a benzoate moiety substituted with a cyclohexylsulfamoyl group. This structural configuration is significant as it allows the compound to interact with various biological targets, particularly enzymes and receptors.
The biological activity of this compound primarily stems from its ability to mimic natural substrates due to its sulfonamide group. This enables the compound to bind to specific enzymes, inhibiting their activity and disrupting biochemical pathways. The inhibition of carbonic anhydrase (CA) is particularly noteworthy, as it has implications in cancer therapy. For instance, compounds with similar structures have demonstrated high affinity for CAIX, an isozyme overexpressed in tumors, suggesting potential anticancer properties .
Anticancer Activity
Research indicates that this compound may exhibit anticancer effects by inhibiting CAIX. A study reported that related sulfamoyl benzoates displayed binding affinities with dissociation constants (Kd) as low as 0.12 nM for CAIX, highlighting their potential as therapeutic agents against solid tumors .
Compound | Kd (nM) | Selectivity | Target |
---|---|---|---|
This compound | TBD | TBD | CAIX |
Methyl 5-sulfamoyl-benzoate | 0.12 | >100-fold | CAIX |
Anti-inflammatory Activity
The compound's ability to modulate inflammatory pathways has also been investigated. Similar sulfonamide derivatives have been shown to activate NF-κB signaling in immune cells, promoting the release of pro-inflammatory cytokines . This suggests that this compound could play a role in immune modulation.
Case Studies
- Carbonic Anhydrase Inhibition : A study designed a series of sulfamoyl benzoates and tested their binding affinities to various CA isozymes. This compound was hypothesized to have similar properties based on structural analogies, potentially leading to selective inhibition of CAIX and subsequent anticancer effects .
- Inflammatory Response Modulation : In murine models, compounds with similar structures were used as co-adjuvants in vaccination studies. These compounds enhanced antigen-specific antibody responses when combined with TLR-4 agonists, indicating their potential role in boosting immune responses .
Properties
IUPAC Name |
sodium;4-(cyclohexylsulfamoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S.Na/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11;/h6-9,11,14H,1-5H2,(H,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHFBDVMTRIQMW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NNaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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